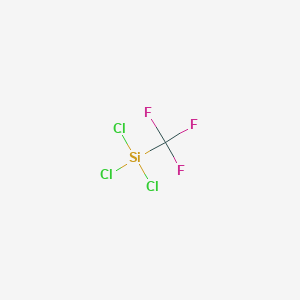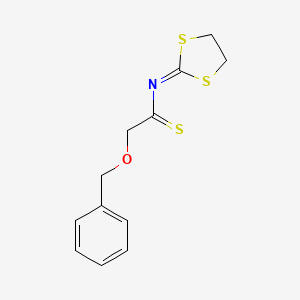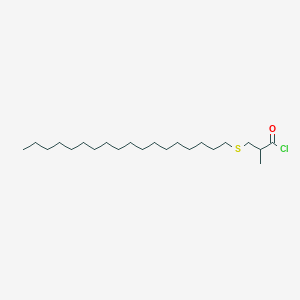
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride is an organic compound with a complex structure It is characterized by the presence of a propanoyl chloride group attached to a 2-methyl-3-(octadecylsulfanyl) chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(octadecylsulfanyl)propanoyl chloride typically involves the reaction of 2-methyl-3-(octadecylsulfanyl)propanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Methyl-3-(octadecylsulfanyl)propanoic acid+SOCl2→2-Methyl-3-(octadecylsulfanyl)propanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methyl-3-(octadecylsulfanyl)propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires anhydrous conditions and a suitable reducing agent.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acyl chloride group.
Applications De Recherche Scientifique
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(octadecylsulfanyl)propanoyl chloride involves the reactivity of the acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropanoyl chloride: Lacks the octadecylsulfanyl group, making it less hydrophobic.
Octadecylsulfanylpropanoic acid: Contains a carboxylic acid group instead of an acyl chloride group.
Uniqueness
2-Methyl-3-(octadecylsulfanyl)propanoyl chloride is unique due to the presence of both a long hydrophobic chain and a reactive acyl chloride group
Propriétés
Numéro CAS |
105894-90-4 |
|---|---|
Formule moléculaire |
C22H43ClOS |
Poids moléculaire |
391.1 g/mol |
Nom IUPAC |
2-methyl-3-octadecylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C22H43ClOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20-21(2)22(23)24/h21H,3-20H2,1-2H3 |
Clé InChI |
MQSISHDZJAHFMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSCC(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)
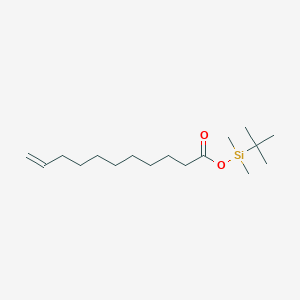

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)


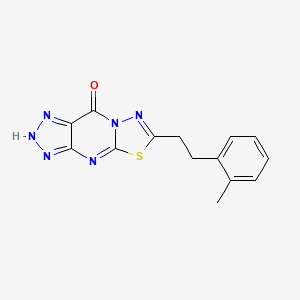
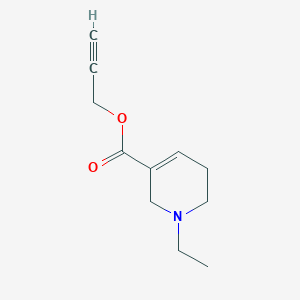
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
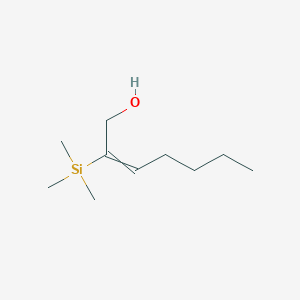
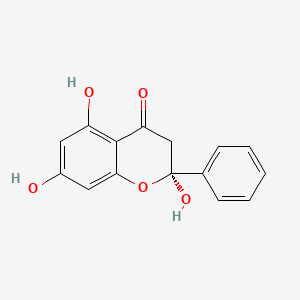
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
